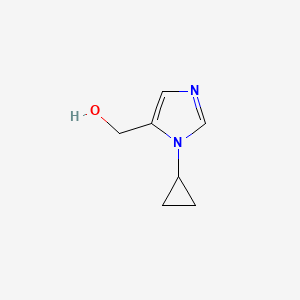

(1-Cyclopropyl-1H-imidazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

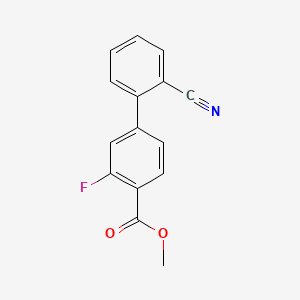

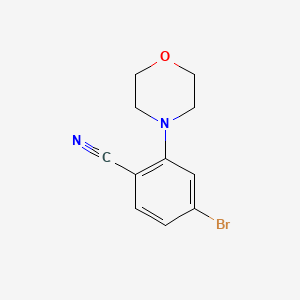

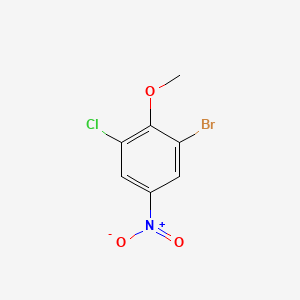

“(1-Cyclopropyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It is a solid substance . The compound is part of a class of organic compounds known as imidazoles, which are heterocycles that contain three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazoles, including “(1-Cyclopropyl-1H-imidazol-5-yl)methanol”, has been a topic of recent research . Various methodologies have been developed, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of “(1-Cyclopropyl-1H-imidazol-5-yl)methanol” includes a cyclopropyl group attached to an imidazole ring, with a methanol group also attached to the imidazole ring . The molecular weight of the compound is 138.17.Physical And Chemical Properties Analysis

“(1-Cyclopropyl-1H-imidazol-5-yl)methanol” is a solid substance . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 138.17.Wissenschaftliche Forschungsanwendungen

Synthesis and Ligand Applications

One of the primary applications of imidazole derivatives, akin to "(1-Cyclopropyl-1H-imidazol-5-yl)methanol," is in the synthesis of biomimetic chelating ligands. For example, Ryan B. Gaynor et al. (2023) prepared a related imidazole derivative through a multi-step process, highlighting its potential use as a precursor for biomimetic chelating ligands. This suggests that compounds like "(1-Cyclopropyl-1H-imidazol-5-yl)methanol" could serve a similar role in the synthesis of complex molecules for various applications, including catalysis and material science (Gaynor, McIntyre, & Creutz, 2023).

Drug Development and COX-2 Inhibition

Imidazole derivatives are also significant in medicinal chemistry, particularly in the development of selective COX-2 inhibitors, as explored by S. Tabatabai et al. (2012). Their research involved the design and synthesis of a benzyl-imidazole derivative as a selective COX-2 inhibitor, based on docking studies. This underscores the therapeutic potential of imidazole derivatives in creating safer, more effective pharmaceuticals, specifically in reducing the gastrointestinal adverse effects associated with traditional NSAIDs (Tabatabai, Rezaee, & Kiani, 2012).

Anticorrosion Applications

Another fascinating application area is in the field of corrosion inhibition. A study by S. Costa et al. (2021) investigated the use of imidazole-based molecules for the corrosion inhibition of carbon steel in an acidic medium. The research demonstrated the effectiveness of imidazole derivatives in significantly improving the corrosion resistance of metals, highlighting the utility of such compounds in industrial applications where material durability is critical (Costa et al., 2021).

Safety And Hazards

The compound may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract if ingested, and respiratory tract irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Zukünftige Richtungen

Imidazoles, including “(1-Cyclopropyl-1H-imidazol-5-yl)methanol”, are of strategic importance due to the wide range of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is both highly topical and necessary .

Eigenschaften

IUPAC Name |

(3-cyclopropylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-4-7-3-8-5-9(7)6-1-2-6/h3,5-6,10H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXJTLNSCOMIMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopropyl-1H-imidazol-5-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)